
Tiodazosin
Descripción general
Descripción
Tiodazosin is an α1-adrenergic receptor antagonist . It is structurally and pharmacologically similar to prazosin, a well-known vasodilator used to treat hypertension.
Synthesis Analysis
The synthesis of Tiodazosin and its analogs involves complex organic chemistry techniques, focusing on creating the specific molecular structure that confers its biological activity. While specific synthesis pathways for Tiodazosin were not directly found in the available literature, compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been synthesized through various organic reactions.
Molecular Structure Analysis
Tiodazosin’s molecular structure is characterized by its similarity to prazosin, featuring a core structure that allows for α-adrenergic blocking activity. This activity is crucial for its antihypertensive effects. The structure-activity relationship (SAR) studies suggest that minor modifications to the molecular structure can significantly impact its biological efficacy and receptor affinity.
Chemical Reactions Analysis
Tiodazosin interacts with α-adrenergic receptors through its specific chemical structure, blocking the receptors and leading to vasodilation. Its chemical reactions within the body are crucial for its therapeutic effects. The molecule’s ability to block these receptors without significant affinity for presynaptic α-adrenergic receptors underlines its selective action.
Physical And Chemical Properties Analysis
Tiodazosin has a chemical formula of C18H21N7O4S and a molar mass of 431.47 g·mol−1 . It is given for materials in their standard state at 25 °C [77 °F], 100 kPa .
Aplicaciones Científicas De Investigación
Anticancer Research
Tiodazosin, as a derivative of 1,3,4-oxadiazole, has shown potential in anticancer research. Its structural framework is conducive to modifications that can target various cancer-related pathways, including growth factors, enzymes, and kinases . Researchers have been exploring Tiodazosin’s efficacy in inhibiting cancer cell proliferation and its potential use as a cytotoxic agent against various cancer cell lines.
Antimicrobial Applications
The oxadiazole nucleus, to which Tiodazosin belongs, is known for its antimicrobial properties . Tiodazosin has been studied for its effectiveness against a range of microbial pathogens. Its application in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance.
Anti-inflammatory Uses
Tiodazosin’s anti-inflammatory properties make it a candidate for the treatment of chronic inflammatory diseases . By modulating inflammatory pathways, Tiodazosin could potentially be used to alleviate symptoms in conditions such as arthritis and other autoimmune disorders.
Antiviral Activity
In the realm of antiviral medication, Tiodazosin’s structural class has been associated with inhibitory effects on various viruses . This makes it a compound of interest in the development of new antiviral drugs, which are crucial in the management of viral infections.
Antidiabetic Potential
Tiodazosin may also play a role in antidiabetic drug development. Its chemical structure is conducive to the synthesis of compounds that can modulate enzymes and receptors involved in diabetes . Research into Tiodazosin’s applications in this field could lead to new treatments for managing blood sugar levels.
Material Science Applications
Beyond its biomedical applications, Tiodazosin is also explored in material science due to its heterocyclic structure, which is valuable in the design of various materials, including OLEDs, corrosion inhibitors, and optoelectronic devices .
Mecanismo De Acción
Target of Action
Tiodazosin primarily targets the α1-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is involved in various physiological processes, including the regulation of blood pressure and heart rate.
Mode of Action
Tiodazosin acts as a competitive antagonist at the α1-adrenergic receptor . This means it binds to the same site on the receptor as the endogenous ligand, norepinephrine, but without activating the receptor. By doing so, it prevents norepinephrine from binding and activating the receptor, thereby inhibiting the physiological effects mediated by α1-adrenergic receptor activation .
Biochemical Pathways
The α1-adrenergic receptor is part of the adrenergic signaling pathway. When norepinephrine binds to the α1-adrenergic receptor, it triggers a cascade of intracellular events, leading to vasoconstriction and an increase in blood pressure. By blocking the α1-adrenergic receptor, Tiodazosin inhibits this pathway, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
As a competitive antagonist, it is likely that tiodazosin needs to be present in the bloodstream at concentrations sufficient to compete with norepinephrine for binding to the α1-adrenergic receptor .
Result of Action
The primary result of Tiodazosin’s action is a decrease in blood pressure. By blocking the α1-adrenergic receptor, Tiodazosin prevents the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure .
Action Environment
The action of Tiodazosin, like many drugs, can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the α1-adrenergic receptor could potentially affect the efficacy of Tiodazosin. Additionally, physiological conditions such as the patient’s blood pressure and heart rate could also influence the drug’s effectiveness .
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPYFRDYRZMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217180 | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66969-81-1 | |
| Record name | Tiodazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiodazosin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIODAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

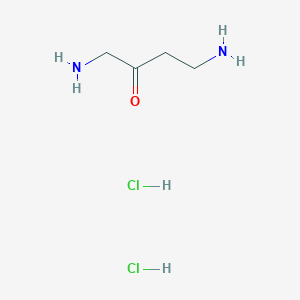
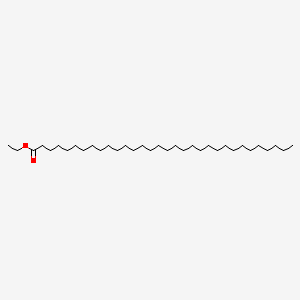
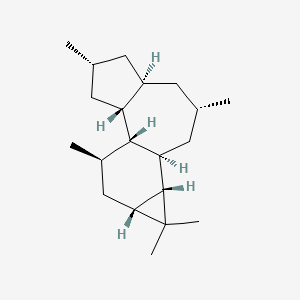
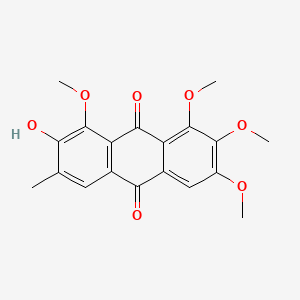
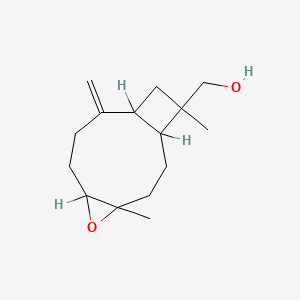

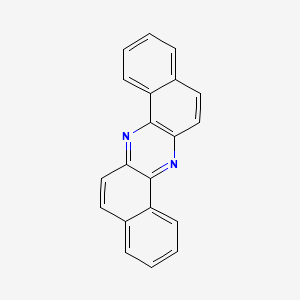
![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)





![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)